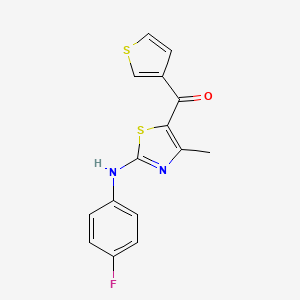

LY 2087101

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroscience - Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Scientific Field: This application falls under the field of Neuroscience .

Summary of the Application: LY 2087101 is known to be a selective positive allosteric potentiator of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) .

Methods of Application: The compound is typically dissolved in DMSO to a concentration of 20 mg/mL, and can be stored at temperatures between 2-8°C . The exact experimental procedures would depend on the specific research context, but generally involve the application of the compound to biological samples or model organisms to study its effects on nAChR activity.

Results or Outcomes: The main outcome of using LY 2087101 is the potentiation of agonist-evoked α7 responses . This suggests that the compound could be useful in research into the function of these receptors and their role in various neurological processes and disorders.

LY 2087101 is a chemical compound identified as an allosteric potentiator of nicotinic acetylcholine receptors, specifically the α7, α4β2, and α4β4 subtypes. Its chemical structure is characterized by a thiophen-3-yl-methanone moiety, and its CAS number is 913186-74-0 . This compound has gained attention due to its potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease, where modulation of cholinergic signaling may be beneficial .

LY 2087101 functions primarily through its interaction with nicotinic acetylcholine receptors. It enhances the efficacy of agonists at these receptors, leading to increased ion flow and neurotransmitter release. The compound does not act as a direct agonist; instead, it binds to a transmembrane site on the receptor, facilitating a conformational change that enhances receptor activity .

The biological activity of LY 2087101 is predominantly linked to its role as a positive allosteric modulator. It selectively potentiates responses from α7 nicotinic acetylcholine receptors, which are critical in cognitive processes and synaptic plasticity. Studies have shown that LY 2087101 enhances agonist-evoked currents without significantly altering the kinetics of these responses, distinguishing it from other modulators like PNU-120596 . Its selectivity profile indicates less activity against α3β4 receptors, which may reduce potential side effects associated with broader receptor activation .

The synthesis of LY 2087101 involves several organic chemistry techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes steps such as:

- Formation of the thiophen-3-yl-methanone scaffold.

- Introduction of various substituents to optimize receptor binding and selectivity.

- Purification processes like chromatography to isolate the final product with high purity .

LY 2087101 has potential therapeutic applications in:

- Neurological Disorders: Its ability to enhance cholinergic signaling makes it a candidate for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease.

- Research: Used in pharmacological studies to explore nicotinic receptor function and signaling pathways .

Research has focused on understanding how LY 2087101 interacts with nicotinic acetylcholine receptors. Studies using mutagenesis have identified key amino acids within the transmembrane domains that are critical for its potentiating effects. These studies indicate that the binding site for LY 2087101 overlaps with those of other allosteric modulators, suggesting a conserved mechanism among different compounds targeting nicotinic receptors .

Several compounds exhibit similar pharmacological profiles to LY 2087101. Here are some notable examples:

| Compound Name | Mechanism of Action | Selectivity Profile | Unique Features |

|---|---|---|---|

| PNU-120596 | Positive allosteric modulator | Primarily α7 nAChRs | Affects both peak current and kinetics |

| NS1738 | Positive allosteric modulator | Selective for α4β2 nAChRs | Enhances desensitization effects |

| Ivermectin | Positive allosteric modulator | Broad action on various nAChRs | Converts from positive to negative modulator with mutations |

Uniqueness of LY 2087101: Unlike PNU-120596, which significantly alters the kinetics of agonist responses, LY 2087101 primarily enhances peak currents without affecting the time course of response, making it a type I positive allosteric modulator . Additionally, its selectivity against α3β4 nAChRs further distinguishes it from other compounds in this category.

Systematic Nomenclature and Molecular Formula

LY 2087101 possesses a complex systematic nomenclature that reflects its heterocyclic structure containing multiple aromatic ring systems. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is designated as N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine. An alternative systematic name frequently encountered in the literature is [2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]-3-thienylmethanone. The compound is also referenced using the simplified designation (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone.

The molecular formula of LY 2087101 is C15H11FN2OS2, indicating the presence of 15 carbon atoms, 11 hydrogen atoms, one fluorine atom, two nitrogen atoms, one oxygen atom, and two sulfur atoms. This molecular composition yields a molecular weight of 318.39 daltons. The Chemical Abstracts Service registry number for this compound is 913186-74-0, which serves as the unique identifier for regulatory and database purposes.

The compound exhibits specific stereochemical properties with an InChI key of PEAMDZVDNYENPN-UHFFFAOYSA-N, providing a standardized representation of its molecular structure for computational applications. The canonical SMILES notation is represented as CC1=C(S2=C(N1)NC3=CC=C(F)C=C3)C(C4=CSC=C4)=O, which encodes the structural connectivity in a linear format suitable for database searches and molecular modeling applications.

Crystallographic and Spectroscopic Analysis

Comprehensive analytical characterization of LY 2087101 has been accomplished through multiple spectroscopic and crystallographic techniques. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98%, with specific batch analyses showing purity values of 98.22% and 99.2%. The compound appears as a pale yellow solid under standard laboratory conditions.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton nuclear magnetic resonance analysis. The spectrum demonstrates consistency with the expected molecular structure, with characteristic chemical shifts corresponding to the thiazole ring system, the fluorophenyl substituent, and the thiophene carbonyl moiety. The spectroscopic data confirms the presence of the methyl group attached to the thiazole ring and the proper connectivity of all aromatic systems.

Mass spectrometry analysis further validates the molecular structure, with observed mass spectra consistent with the theoretical molecular weight of 318.39 daltons. Microanalysis data provides elemental composition verification, with theoretical values for carbon (56.59%), hydrogen (3.48%), and nitrogen (8.8%) closely matching experimental findings of carbon (56.45%), hydrogen (3.43%), and nitrogen (8.93%).

Thin-layer chromatography analysis reveals a retention factor (Rf) value of 0.2 when developed using a pentane/ethyl acetate solvent system in a 4:1 ratio. This chromatographic behavior provides additional confirmation of compound identity and purity assessment capabilities for quality control applications.

Crystallographic studies conducted on related acetylcholine binding protein complexes have provided valuable insights into the three-dimensional binding environment of LY 2087101 analogs. X-ray diffraction data collected at synchrotron facilities, including the PROXIMA-1 beamline of the SOLEIL synchrotron and the Diamond Light Source, have achieved resolutions ranging from 2.50 to 3.10 Angstroms. These studies reveal critical structural details about ligand-receptor interactions and conformational changes upon binding.

Computational Modeling of Three-Dimensional Conformation

Advanced computational modeling techniques have been employed to elucidate the three-dimensional conformation of LY 2087101 and its interactions with target receptor systems. Homology modeling approaches have been utilized to predict the binding mode of this compound within the transmembrane domains of nicotinic acetylcholine receptors. These computational studies suggest that LY 2087101 occupies an intrasubunit transmembrane cavity, consistent with its mechanism of action as an allosteric modulator.

Molecular docking simulations have been conducted using receptor homology models to predict the specific binding interactions between LY 2087101 and receptor amino acid residues. These studies have identified key interaction sites within the alpha-4 subunit transmembrane region, particularly involving residues at positions corresponding to leucine 260 and threonine 261. The computational models indicate that the compound forms both hydrogen bonding and van der Waals interactions with receptor components.

The three-dimensional structure of LY 2087101 exhibits significant conformational flexibility, particularly around the thiophene and fluorophenyl substituents. This flexibility is important for optimal receptor binding and may contribute to the compound's selectivity profile among different nicotinic acetylcholine receptor subtypes. Molecular dynamics simulations have been employed to explore the conformational space accessible to the compound and to identify energetically favorable binding conformations.

Surface plasmon resonance studies have provided experimental validation of computational binding predictions, demonstrating equilibrium dissociation constants that correlate with predicted binding affinities. These biophysical measurements confirm the accuracy of computational models in predicting ligand-receptor interactions and provide quantitative parameters for structure-activity relationship development.

Synthetic Pathways and Optimization Strategies

The synthesis of LY 2087101 involves sophisticated organic chemistry methodologies that require careful optimization to achieve the desired purity and yield. While specific proprietary synthetic routes are not fully disclosed in the literature, general approaches to thiazole-containing compounds with similar structural features provide insights into potential synthetic strategies. The synthesis typically involves formation of the central thiazole ring system followed by introduction of the fluorophenyl and thiophene substituents through appropriate coupling reactions.

Key synthetic challenges include achieving regioselective substitution on the thiazole ring and maintaining the integrity of the heterocyclic systems throughout the synthetic sequence. The presence of multiple heteroatoms and aromatic rings requires careful selection of reaction conditions to avoid unwanted side reactions or degradation of sensitive functional groups. Temperature control and selection of appropriate solvents are critical parameters for successful synthesis.

Quality control measures implemented during synthesis include monitoring reaction progress through analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. Purification strategies typically employ column chromatography using optimized solvent systems, with final purification often achieved through recrystallization techniques to obtain material of pharmaceutical-grade purity.

The compound demonstrates specific solubility characteristics that influence both synthetic workup procedures and final formulation considerations. LY 2087101 exhibits solubility in dimethyl sulfoxide up to concentrations of 31.84 milligrams per milliliter, corresponding to approximately 100 millimolar solutions. More limited solubility is observed in ethanol, where concentrations up to 10 millimolar can be achieved. These solubility parameters guide the selection of reaction media and purification protocols during synthesis.

Storage stability considerations are important for maintaining compound integrity throughout synthetic operations and subsequent handling. The compound requires storage under controlled temperature conditions, typically between 2-8 degrees Celsius, and protection from moisture to prevent degradation. Long-term storage recommendations include maintaining samples at -20 degrees Celsius in anhydrous conditions, with stock solutions in dimethyl sulfoxide remaining stable for extended periods when properly stored.

Chemical Structure Comparison

LY 2087101, chemically known as [2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]-3-thienylmethanone, presents a unique structural framework among type II positive allosteric modulators [1] [2]. With a molecular formula of C₁₅H₁₁FN₂OS₂ and molecular weight of 318.39 Da, this compound features a thiazole-thienyl ketone core structure that distinguishes it from classical type II modulators [1] [3].

PNU-120596, the prototypical type II positive allosteric modulator, possesses the chemical designation N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea [4] [5]. Its molecular formula C₁₃H₁₄ClN₃O₄ and molecular weight of 311.72 Da reflect a urea derivative structure incorporating an isoxazole moiety [6] [7]. This compound exhibits high selectivity for alpha seven nicotinic acetylcholine receptors with an EC₅₀ value of 216 nM [4] [7].

TQS (3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide) represents the cyclopentaquinoline class of modulators [8] [9]. With molecular formula C₂₂H₂₀N₂O₂S and molecular weight of 376.47 Da, TQS demonstrates a more complex polycyclic structure incorporating a sulfonamide functional group [8] [9].

Structural Activity Relationships

The structural diversity among these compounds reveals important structure-activity relationships. LY 2087101 contains a 4-fluorophenyl group linked through an amino bridge to a methylthiazole ring, which is connected via a ketone linkage to a thiophene ring [1] [10]. This arrangement provides both hydrogen bonding potential and aromatic interactions critical for receptor binding [10] [11].

TQS derivatives demonstrate that minimal structural modifications can profoundly affect pharmacological properties [12]. The 4BP-TQS analogue, differing only by replacement of the naphthalene ring with a 4-bromophenyl group, converts from a positive allosteric modulator to an allosteric agonist [13] [12]. This transformation illustrates the delicate balance between modulator and agonist activity within this structural class [13] [14].

The cyclopentaquinoline core of TQS introduces significant stereochemical complexity, with three chiral centers contributing to its three-dimensional conformation [15] [16]. Research demonstrates that the orientation of the cyclopentenyl ring relative to the core quinoline structure serves as a crucial determinant of positive allosteric modulator activity [15] [17].

Functional Differences in Desensitization Inhibition Patterns

Type Classification and Kinetic Profiles

LY 2087101 exhibits unique functional characteristics that distinguish it from classical type II positive allosteric modulators [10]. While it demonstrates potentiation of agonist-evoked alpha seven responses, it displays minimal effects on receptor desensitization kinetics, resembling type I positive allosteric modulator behavior [10] [18]. This compound shows little ability to facilitate opening of alpha seven nicotinic acetylcholine receptors after desensitization with high concentrations of acetylcholine [10].

PNU-120596 represents the archetypal type II positive allosteric modulator profile [10] [19]. It produces both potentiation of peak agonist-evoked responses and dramatic slowing of receptor desensitization [19] [20]. This compound can induce opening of desensitized alpha seven receptors and causes reactivation of receptors from the desensitized state [10] [21].

TQS demonstrates classical type II positive allosteric modulator characteristics similar to PNU-120596 [8] [22]. It potentiates agonist-evoked responses with an EC₅₀ of 6.2 μM and exhibits pronounced effects on desensitization kinetics [8] [18]. TQS displays no agonist activity at alpha seven receptors at concentrations up to 0.1 mM while maintaining potent modulatory effects [8] [9].

Mechanistic Differences in Desensitization

The desensitization inhibition patterns reveal fundamental mechanistic differences among these modulators [23] [21]. Type II positive allosteric modulators like PNU-120596 and TQS cause dramatic reduction in desensitization by stabilizing open channel conformations and reducing the energy barrier for channel transitions [23] [21].

LY 2087101 presents an intermediate profile, potentiating peak current responses without substantially affecting desensitization kinetics [10] [18]. This suggests that while LY 2087101 binds to similar transmembrane sites as other type II modulators, it induces different conformational changes that do not significantly impact desensitization machinery [10] [18].

Mutation studies reveal that amino acid A225D exerts effects of significantly different magnitude on PNU-120596 and LY 2087101, while mutation M253L affects both compounds equally [10]. This differential sensitivity suggests subtle but important differences in their interaction with the allosteric binding site [10].

Cross-Reactivity Profiles with Non-neuronal nAChR Subtypes

Subtype Selectivity Patterns

LY 2087101 demonstrates broader subtype activity compared to other type II positive allosteric modulators [1] [24]. It functions as an allosteric potentiator of alpha seven, alpha four beta two, and alpha four beta four nicotinic acetylcholine receptors while displaying selectivity against alpha three beta four nicotinic acetylcholine receptors [1] [2]. This broader activity profile distinguishes LY 2087101 from highly selective compounds like PNU-120596 [1] [24].

PNU-120596 exhibits remarkable selectivity for alpha seven nicotinic acetylcholine receptors with no detectable effects on alpha four beta two, alpha three beta four, and alpha nine alpha ten receptor subtypes [4] [7]. This selectivity profile makes PNU-120596 an ideal tool compound for specifically investigating alpha seven receptor function [4] [25].

TQS demonstrates alpha seven selectivity comparable to PNU-120596, with minimal activity on other neuronal nicotinic acetylcholine receptor subtypes [8] [9]. However, comprehensive cross-reactivity studies with non-neuronal subtypes remain limited for TQS derivatives [8] [9].

Non-neuronal Receptor Interactions

The interaction with muscle-type nicotinic acetylcholine receptors (alpha one beta one delta epsilon) represents an important consideration for therapeutic applications [26] [27]. Limited data exist regarding the effects of these positive allosteric modulators on muscle-type receptors, representing a significant gap in current understanding [28] [27].

Alpha nine alpha ten nicotinic acetylcholine receptors, expressed in cochlear hair cells and involved in auditory processing, show no response to PNU-120596 [26]. This selectivity profile supports the potential therapeutic safety of alpha seven-selective modulators regarding auditory function [26].

The expression of alpha seven nicotinic acetylcholine receptors on non-neuronal cells, including immune cells, astrocytes, microglia, and endothelial cells, suggests potential off-target effects for these modulators [26]. These receptors mediate neuroprotection and inflammatory responses, indicating that modulator activity at these sites could contribute to therapeutic efficacy [26].

Binding Site Characterization

All three compounds bind within the intrasubunit transmembrane cavity of alpha seven nicotinic acetylcholine receptors, specifically involving transmembrane domains TM1-TM3 [10] [20]. Critical residues A225 and M253 prove essential for binding of all three modulators, though with varying degrees of sensitivity [10] [20].

Computer docking studies suggest that both TQS and 4BP-TQS bind within the same intrasubunit transmembrane cavity [13] [12]. The binding site overlaps with that identified for PNU-120596 and LY 2087101, supporting a common mechanism of allosteric modulation [13] [12].

Competitive binding studies demonstrate that these modulators bind to mutually exclusive sites, consistent with their shared transmembrane binding location [20] [21]. The competitive relationship between LY 2087101 and PNU-120596 confirms their interaction with overlapping binding sites despite their distinct functional profiles [10] [20].

Research Findings Summary Tables:

| Compound | Chemical Name | Molecular Formula | Molecular Weight (Da) | Core Structure | Type | Selectivity Profile |

|---|---|---|---|---|---|---|

| LY 2087101 | [2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]-3-thienylmethanone | C15H11FN2OS2 | 318.39 | Thiazole-thienyl ketone | Type I/Type II hybrid | α7, α4β2, α4β4 (not α3β4) |

| PNU-120596 | N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea | C13H14ClN3O4 | 311.72 | Urea derivative with isoxazole | Type II | α7 selective |

| TQS | 3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide | C22H20N2O2S | 376.47 | Cyclopentaquinoline sulfonamide | Type II | α7 selective |

| Compound | PAM Type | Peak Current Potentiation | Desensitization Inhibition | Recovery from Desensitization | Maximal Fold Potentiation | EC50 for Potentiation (μM) | Kinetic Profile |

|---|---|---|---|---|---|---|---|

| LY 2087101 | Type I characteristics | Yes | Minimal | Limited | Lower than PNU-120596 | Not specified | Fast onset, minimal duration effect |

| PNU-120596 | Type II | Yes | Pronounced | Extensive | High | 0.216 | Slow desensitization, sustained response |

| TQS | Type II | Yes | Pronounced | Extensive | Similar to PNU-120596 | 6.2 | Slow desensitization, sustained response |

| nAChR Subtype | LY 2087101 | PNU-120596 | TQS | Selectivity Index |

|---|---|---|---|---|

| α7 | Potentiates | Potentiates | Potentiates | All compounds active |

| α4β2 | Potentiates | No effect | No effect | Only LY 2087101 active |

| α4β4 | Potentiates | No effect | No effect | Only LY 2087101 active |

| α3β4 | No enhancement | No effect | No effect | None active |

| α9α10 | Not tested | No effect | Not tested | PNU-120596 tested negative |

| Muscle-type (α1β1δε) | No data | No data | No data | Limited data available |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Samengo IA, Currò D, Martire M. Nicotinic receptors modulate the function of presynaptic AMPA receptors on glutamatergic nerve terminals in the trigeminal caudal nucleus. Neurochem Int. 2015 Nov;90:166-72. doi: 10.1016/j.neuint.2015.08.008. PubMed PMID: 26277383.